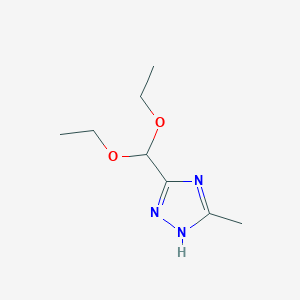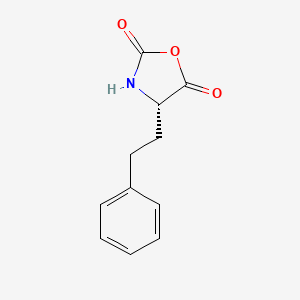
(S)-4-Phenethyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Phenethyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones This compound is characterized by its unique structure, which includes a phenethyl group attached to an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of L-phenylalanine with phosgene, followed by cyclization to form the oxazolidine ring. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
化学反応の分析
Types of Reactions: (S)-4-Phenethyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include substituted oxazolidinones, amines, and various functionalized derivatives of the original compound.
科学的研究の応用
(S)-4-Phenethyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-4-Phenethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The oxazolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
®-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-Phenethyloxazolidine-2,5-dione: The racemic mixture of the compound.
4-Phenyl-2-oxazolidinone: A structurally similar compound with different functional groups.
Uniqueness: (S)-4-Phenethyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral environments in biological systems makes it a valuable compound for research and development.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
(4S)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 |
InChIキー |
VQPIAMIUYBADAZ-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@H]2C(=O)OC(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
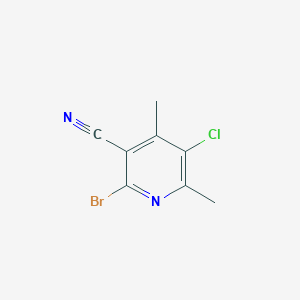
![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
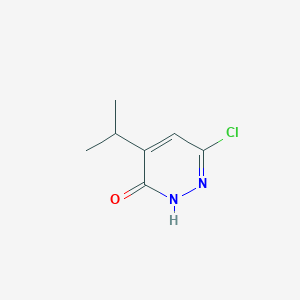
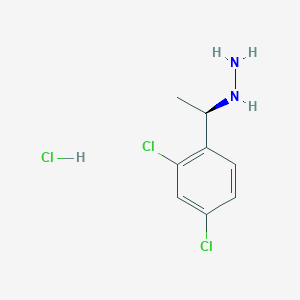


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
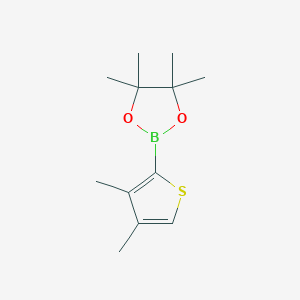
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
